[1-(3,5-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid
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Overview
Description
[1-(3,5-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a piperazine ring, a dimethoxybenzyl group, and an acetic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,5-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid typically involves multiple steps, starting from readily available precursors One common approach is the condensation of 3,5-dimethoxybenzyl chloride with piperazine, followed by oxidation to introduce the keto group
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
[1-(3,5-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The dimethoxybenzyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [1-(3,5-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding. Its structural features enable it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with biological targets makes it a promising compound for the development of new therapeutics.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(3,5-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid involves its interaction with specific molecular targets. The piperazine ring and dimethoxybenzyl group allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzyl alcohol: This compound shares the dimethoxybenzyl group but lacks the piperazine ring and acetic acid moiety.
3,5-Dimethoxybenzoic acid: Similar in having the dimethoxybenzyl group and carboxylic acid functionality but lacks the piperazine ring.
1-(3,4-Dimethoxybenzyl)-5-oxo-3-pyrrolidinecarboxylic acid: This compound has a similar structure but with a pyrrolidine ring instead of a piperazine ring.
Uniqueness
The uniqueness of [1-(3,5-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring, dimethoxybenzyl group, and acetic acid moiety allows for diverse reactivity and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-21-11-5-10(6-12(7-11)22-2)9-17-4-3-16-15(20)13(17)8-14(18)19/h5-7,13H,3-4,8-9H2,1-2H3,(H,16,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOCYZSKLDMEMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCNC(=O)C2CC(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388169 |
Source
|
Record name | AN-329/43074163 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033600-03-1 |
Source
|
Record name | AN-329/43074163 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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